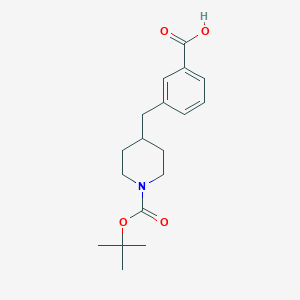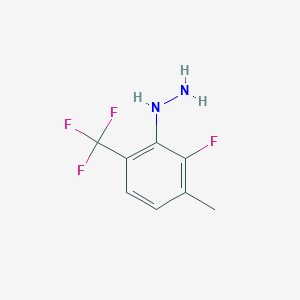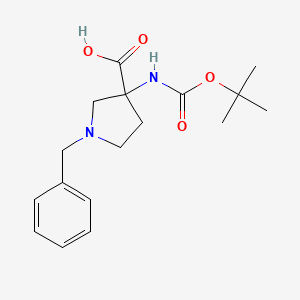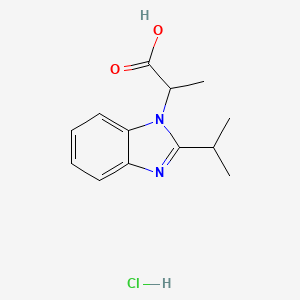
2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride involves several steps. Researchers have explored various synthetic routes, including condensation reactions , cyclization , and functional group transformations . Notably, Shah et al. (2015) reported a successful synthesis using a benzoimidazol-2-one linker . Further studies have investigated alternative methods to improve yield and purity.
Chemical Reactions Analysis
Researchers have explored the reactivity of this compound. Notably, chemical modifications have been made to the aliphatic chain , amide substituent , and benzoimidazol-2-one linker . These modifications influence the compound’s properties and potential applications.
Scientific Research Applications
1. Synthesis and Antibacterial Activity
Microwave Assisted Synthesis : The compound 1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride, has been synthesized using microwave irradiation. This synthesis involved a reaction of piperidine with 4-chloro acetophenone, followed by condensation with aryl aldehydes and cyclization with guanidine hydrochloride. The synthesized compounds were tested and showed promising antibacterial activity (Merugu, Ramesh & Sreenivasulu, 2010).
Synthesis and Antibacterial Activity of Piperidine Containing Pyrimidine Imines and Thiazolidinones : Another study followed a similar procedure, synthesizing compounds with 1-(4-(4-piperidin-1-yl) phenyl) ethanone as a base structure. The resultant compounds, particularly those involving thiazolidinones, were evaluated and exhibited notable antibacterial properties (Merugu, Ramesh & Sreenivasulu, 2010).
2. Structural and Binding Analysis
- Hydrogen-bonding Patterns in Enaminones : A study investigated the hydrogen-bonding patterns in compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, closely related to the subject compound. The research highlighted the intramolecular and intermolecular hydrogen bonding crucial for the stability of these structures (Balderson, Fernandes, Michael & Perry, 2007).
3. Cytotoxicity and Docking Studies
- Cytotoxicity and Docking Studies of Piperidin-1-yl Ethanon : A compound with a similar structure was synthesized and characterized, with a focus on understanding its cytotoxic nature and pharmacokinetic properties through various spectroscopic techniques and computational methods (Govindhan, Viswanathan, Karthikeyan, Subramanian & Velmurugan, 2017).
4. Application in Medicinal Chemistry
- Synthesis of 3-(Pyrrolidin-1-yl)piperidine : A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of significant importance in medicinal chemistry, was developed, streamlining the production process for larger quantities (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil & Kostuk, 2011).
Properties
IUPAC Name |
2-piperidin-4-yl-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(13-7-1-2-8-13)9-10-3-5-12-6-4-10;/h10,12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCGFKOKVDSVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)


![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)
![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)

![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)


![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)




